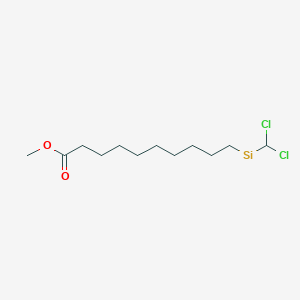
CID 78064870
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78064870 is a chemical compound registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. The detailed chemical structure and properties of this compound can be accessed through the PubChem database.
Vorbereitungsmethoden
The preparation of CID 78064870 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:
Synthetic Routes: The synthesis of this compound involves multiple steps, starting from basic raw materials. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product.
Reaction Conditions: The reaction conditions for the synthesis of this compound include controlled temperature, pressure, and the use of specific catalysts to facilitate the chemical reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes, often carried out in specialized reactors. The production methods are designed to ensure high efficiency and cost-effectiveness while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
CID 78064870 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: this compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: Substitution reactions involve the replacement of one functional group in this compound with another. Common reagents and conditions used in these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.
Wissenschaftliche Forschungsanwendungen
CID 78064870 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: this compound is being investigated for its potential use in medicine, particularly in the development of new drugs and treatments.
Industry: In the industrial sector, this compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of CID 78064870 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The specific molecular targets and pathways involved can vary depending on the application and context of use.
Eigenschaften
Molekularformel |
C12H22Cl2O2Si |
|---|---|
Molekulargewicht |
297.29 g/mol |
InChI |
InChI=1S/C12H22Cl2O2Si/c1-16-11(15)9-7-5-3-2-4-6-8-10-17-12(13)14/h12H,2-10H2,1H3 |
InChI-Schlüssel |
PQUXEXAWLQEUBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCC[Si]C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate](/img/structure/B15168026.png)
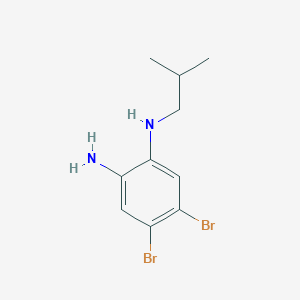
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
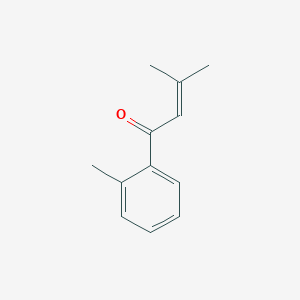
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
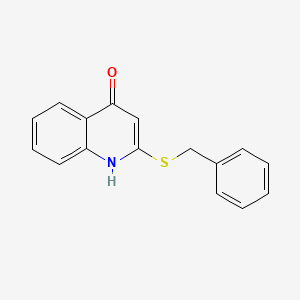
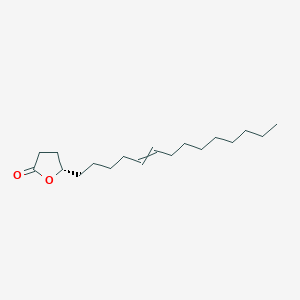
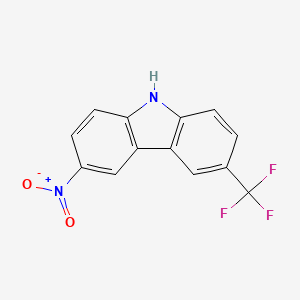
![3,5,6,6-Tetraphenyl-2-thia-1-phosphabicyclo[3.1.0]hex-3-ene](/img/structure/B15168092.png)
![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)
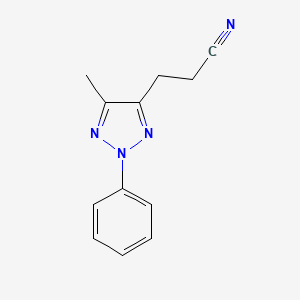
![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)
